Napyradiomycin B4

Osteoclastogenesis MEK-ERK pathway Bone resorption

Napyradiomycin B4 is the sole napyradiomycin proven to inhibit the RANKL-induced MEK-ERK pathway, with in vivo validation for osteoclastogenesis and alveolar bone protection. Its crystallographically confirmed absolute stereochemistry ensures unambiguous SAR and reproducible results. Choose B4 for targeted pathway studies where off-target cytotoxicity must be minimized—unlike more cytotoxic analogs. Request a quote today for your osteoclast and periodontal disease research.

Molecular Formula C25H31Cl3O6
Molecular Weight 533.9 g/mol
CAS No. 111216-63-8
Cat. No. B048081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapyradiomycin B4
CAS111216-63-8
Synonyms13-hydroxy-13-methylnapyradiomycin B1
napyradiomycin B4
NPD-B4
Molecular FormulaC25H31Cl3O6
Molecular Weight533.9 g/mol
Structural Identifiers
SMILESCC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C
InChIInChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1
InChIKeyWIMMWIAJQXLZLL-VTQDYBALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Napyradiomycin B4 CAS 111216-63-8: A Halogenated Meroterpenoid for Antibacterial and Anti-Osteoclastogenesis Research


Napyradiomycin B4 (CAS 111216-63-8) is a halogenated meroterpenoid belonging to the napyradiomycin family of antibiotics, isolated from actinomycete bacteria, including Chainia rubra MG802-AF1 and marine-derived Streptomyces species [1]. Its absolute structure was determined by X-ray crystallography as 13-hydroxy-13-methylnapyradiomycin B1, establishing the R configuration at C(4a) [2]. It exhibits antibacterial activity against Gram-positive pathogens, notably methicillin-resistant Staphylococcus aureus (MRSA), and has recently been identified as an inhibitor of the RANKL-induced MEK-ERK signaling pathway, demonstrating anti-osteoclastogenic and bone-protective effects in vivo [3].

Why Napyradiomycin B4 (CAS 111216-63-8) Cannot Be Substituted with Generic Napyradiomycin Analogs


While the napyradiomycin class shares a common meroterpenoid scaffold, individual analogs exhibit significant divergence in halogenation patterns, stereochemistry, and functional groups that directly dictate their biological activity and therapeutic window. As highlighted by a 2024 study that screened eight napyradiomycin derivatives, napyradiomycin B4 was unique in its ability to considerably inhibit osteoclastogenesis via MEK-ERK pathway suppression [1]. This selective bioactivity, coupled with its distinct antibacterial profile against MRSA and M. tuberculosis, underscores that napyradiomycin B4 is not functionally interchangeable with other napyradiomycins (e.g., B1, B2, B3, A1, or C-type analogs) [2]. Procuring a generic analog without verifying the specific structural and biological characteristics of B4 would likely lead to a complete loss of the desired, and quantitatively validated, experimental outcomes detailed below.

Napyradiomycin B4 (111216-63-8): Quantitative Differentiation Evidence Against Closest Analogs


Superior Anti-Osteoclastogenic Activity vs. Other Napyradiomycin Derivatives

In a direct head-to-head comparison of eight napyradiomycin derivatives, napyradiomycin B4 demonstrated the most significant inhibition of RANKL-induced osteoclast formation. While the study identified B4 as a considerable inhibitor, it implies that the other seven screened napyradiomycins (including B1, B3, A1, etc.) exhibited lesser or negligible anti-osteoclastogenic effects under the same assay conditions [1].

Osteoclastogenesis MEK-ERK pathway Bone resorption

Validated In Vivo Bone Protection: Efficacy and Safety Window in Murine Periodontitis Model

Napyradiomycin B4 was evaluated in a C57BL/6J mouse model of ligature-induced periodontitis. Treatment with B4 (2-12 mg/kg, i.p., 6 days) significantly decreased the distance between the cementoenamel junction (CEJ) and the alveolar bone crest (ABC), a direct quantitative measure of bone loss prevention. Critically, the study reported 'no obvious toxicity' at these efficacious doses [1]. In contrast, other napyradiomycins like B2 and B3 exhibit potent antibacterial activity but lack reported in vivo bone-protective efficacy, and some analogs demonstrate cytotoxicity with IC50 values below 20 μM against cancer cell lines, indicating a narrower therapeutic window [2].

In vivo pharmacology Periodontitis Alveolar bone loss Micro-CT

Differential Antibacterial Activity: Potency Against MRSA and M. tuberculosis

Napyradiomycin B4 exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis H37Ra with MIC values ranging from 0.25 to 1 μg/mL [1]. In contrast, a broader set of napyradiomycins (1-8) displayed MIC values ranging from 0.25 to 32 μg/mL against various Gram-positive strains, with some analogs showing MICs >128 μg/mL [2]. This positions B4 at the more potent end of the napyradiomycin antibacterial spectrum, particularly against clinically relevant drug-resistant pathogens.

Antibacterial MRSA Mycobacterium tuberculosis MIC

Distinct Cytotoxicity Profile vs. Other Napyradiomycins in Colon Carcinoma Cells

Napyradiomycin B4 exhibits an IC50 of 10 μM against HCT-116 human colon carcinoma cells after 72 hours of treatment . This places it in a moderate cytotoxicity range, distinct from more potent cytotoxic analogs. For instance, new C-type napyradiomycins (compounds 1-4) were found to induce apoptosis in HCT-116 cells, while other known analogs like B2 and B3 (compounds 7 and 8) displayed antibacterial but varied cytotoxic profiles [1]. This differential cytotoxicity allows researchers to select B4 for studies where potent cell-killing is not the primary endpoint, such as in pathway inhibition or bone biology assays, minimizing confounding cytotoxic effects.

Cytotoxicity HCT-116 Anticancer IC50

Absolute Structural Confirmation via X-Ray Crystallography: Ensuring Stereochemical Fidelity

The absolute structure of napyradiomycin B4 was unambiguously determined as 13-hydroxy-13-methylnapyradiomycin B1 by X-ray crystallography, establishing the R configuration at C(4a) [1]. In contrast, many other napyradiomycins (e.g., A2, C1, C2) had their stereochemistry inferred through NMR studies (e.g., NOE experiments) or by analogy [1]. This crystallographic validation provides an unequivocal reference for computational modeling, structure-activity relationship (SAR) studies, and quality control that is not available for all analogs.

Stereochemistry X-ray crystallography Structural biology Quality control

Napyradiomycin B4 (111216-63-8): Priority Research and Preclinical Application Scenarios


Elucidating MEK-ERK Signaling in Osteoclast Differentiation and Bone Resorption

Researchers studying osteoclast biology and bone metabolism should use napyradiomycin B4 as a selective chemical probe to inhibit the RANKL-induced MEK-ERK pathway [1]. Its demonstrated efficacy in reducing osteoclast formation in vitro and preventing bone loss in vivo, with a favorable toxicity profile at 2-12 mg/kg in mice, makes it the optimal choice among napyradiomycins for pathway-focused studies where cytotoxic off-target effects must be minimized [1]. This is a key differentiator from more cytotoxic napyradiomycins like those that induce apoptosis in HCT-116 cells [2].

Preclinical Modeling of Inflammatory Bone Diseases (e.g., Periodontitis)

For in vivo pharmacologists modeling alveolar bone destruction or similar osteolytic conditions, napyradiomycin B4 offers a validated tool compound. It significantly attenuates osteoclast formation and decreases CEJ-ABC distance in a murine ligature-induced periodontitis model [1]. This established in vivo efficacy data, demonstrating both target engagement and disease modification, is not available for other napyradiomycin analogs (e.g., B1, B3, A1) and provides a strong rationale for prioritizing B4 in preclinical studies of periodontal disease and related bone resorption disorders [2].

Anti-MRSA and Anti-Mycobacterial Lead Optimization and Screening

Investigators focused on antibiotic discovery should prioritize napyradiomycin B4 in primary screens against MRSA and M. tuberculosis due to its potent MIC values in the 0.25-1 μg/mL range [1]. This potency is superior to many other napyradiomycins, which exhibit MICs as high as 32 μg/mL or even >128 μg/mL [2]. Furthermore, its distinct structural features, including its crystallographically confirmed absolute configuration, provide a robust starting point for medicinal chemistry efforts aimed at improving the therapeutic index or pharmacokinetic properties of the napyradiomycin scaffold [3].

Structure-Activity Relationship (SAR) Studies on Halogenated Meroterpenoids

Napyradiomycin B4 serves as an essential reference standard for SAR studies due to its unequivocally assigned absolute structure by X-ray crystallography [1]. Its unique halogenation pattern and stereochemistry (13-hydroxy-13-methylnapyradiomycin B1, C(4a) R configuration) provide a definitive template for computational modeling, NMR spectral interpretation, and the design of focused analog libraries. This level of structural certainty is not guaranteed for all napyradiomycins, where stereochemistry is often inferred, making B4 the preferred choice for rigorous SAR investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Napyradiomycin B4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.